
Adenosine, 5'-deoxy-5'-phosphono-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine, 5’-deoxy-5’-phosphono- is a synthetic analogue of adenosine monophosphate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenosine, 5’-deoxy-5’-phosphono- typically involves the use of nucleoside analogues and phosphonate chemistry. One common method involves the use of nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases as biocatalysts. These enzymes facilitate the conversion of nucleosides to nucleoside triphosphates in a one-pot enzymatic cascade reaction .
Industrial Production Methods
the enzymatic synthesis method mentioned above can be scaled up for industrial applications, providing a sustainable and efficient approach to producing this compound .
Chemical Reactions Analysis
Types of Reactions
Adenosine, 5’-deoxy-5’-phosphono- can undergo various chemical reactions, including substitution and phosphorylation. These reactions are essential for modifying the compound to enhance its biological activity and stability .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of adenosine, 5’-deoxy-5’-phosphono- include nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases. These enzymes are used under mild conditions to facilitate the conversion of nucleosides to nucleoside triphosphates .
Major Products
The major products formed from the reactions involving adenosine, 5’-deoxy-5’-phosphono- include various nucleoside triphosphates and their analogues.
Scientific Research Applications
Mechanism of Action
The mechanism of action of adenosine, 5’-deoxy-5’-phosphono- involves its incorporation into nucleic acids, where it acts as a chain terminator. This prevents the elongation of viral RNA or DNA, thereby inhibiting viral replication. The compound targets viral RNA-dependent RNA polymerase, making it a potent antiviral agent .
Comparison with Similar Compounds
Adenosine, 5’-deoxy-5’-phosphono- is unique in its ability to mimic naturally occurring adenosine monophosphate while offering enhanced stability and biological activity. Similar compounds include:
Adenosine 5’-monophosphate: A naturally occurring nucleotide involved in various metabolic processes.
Adenosine 5’-diphosphate ribose: An intracellular signaling molecule involved in calcium signaling and other cellular processes.
Adenosine 5’-triphosphate: A nucleotide used as a substrate for many ATP-dependent enzyme systems.
These compounds share structural similarities with adenosine, 5’-deoxy-5’-phosphono-, but differ in their specific biological activities and applications.
Properties
CAS No. |
15106-26-0 |
|---|---|
Molecular Formula |
C10H14N5O6P |
Molecular Weight |
331.22 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylphosphonic acid |
InChI |
InChI=1S/C10H14N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(21-10)1-22(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
HJRLCFFVPFGCEY-KQYNXXCUSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





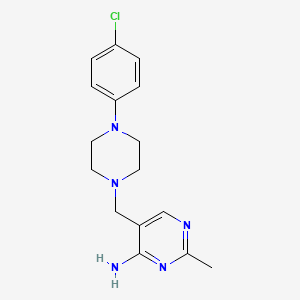




![4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide](/img/structure/B12910376.png)
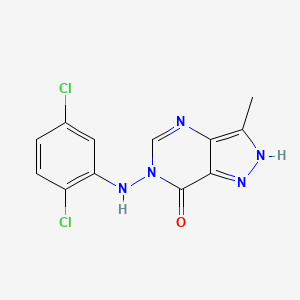
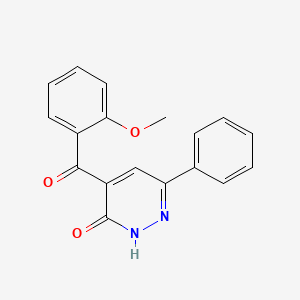
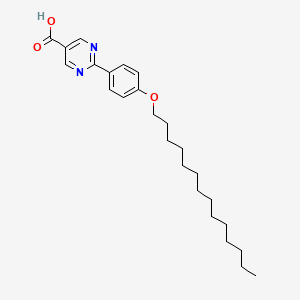
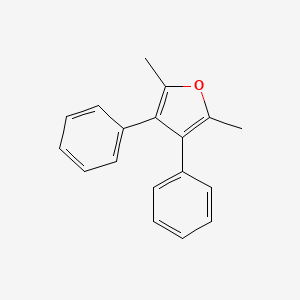
![(2Z)-N-(Naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-indol-3-amine](/img/structure/B12910413.png)
